molecular formula C11H16BrNO B13273724 1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol

1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13273724
M. Wt: 258.15 g/mol
InChI Key: VMHWEWUCGQUEFR-UHFFFAOYSA-N
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Description

1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol is an organic compound that belongs to the class of alcohols and amines It features a bromophenyl group attached to an ethylamine moiety, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylacetone and 2-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to promote the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain biochemical pathways to exert its therapeutic effects.

Comparison with Similar Compounds

1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol and 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol share similar structures but differ in the halogen substituent.

    Uniqueness: The presence of the bromine atom in this compound imparts distinct chemical properties, such as reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-[1-(4-bromophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H16BrNO/c1-8(14)7-13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

VMHWEWUCGQUEFR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=C(C=C1)Br)O

Origin of Product

United States

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